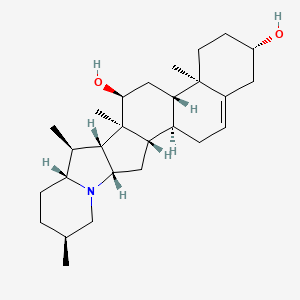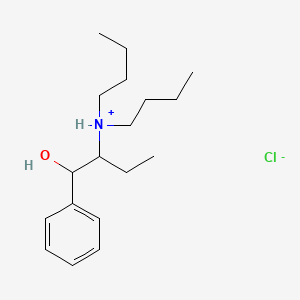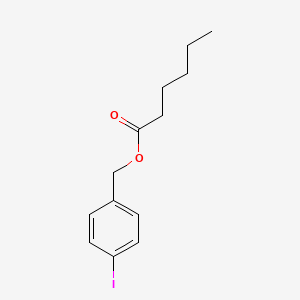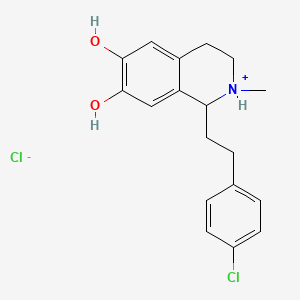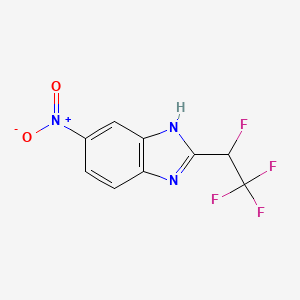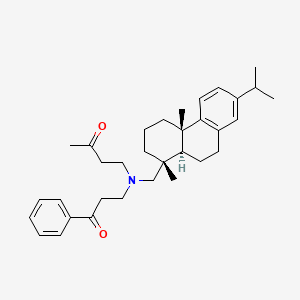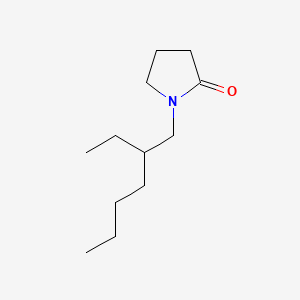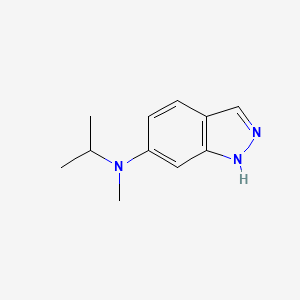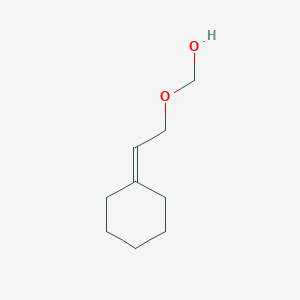
Methanol, cyclohexylideneethoxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol, cyclohexylideneethoxy- (9CI) is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22214. It is known for its unique structure, which includes a methanol group attached to a cyclohexylideneethoxy group. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, cyclohexylideneethoxy- (9CI) typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, Methanol, cyclohexylideneethoxy- (9CI) is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Methanol, cyclohexylideneethoxy- (9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of a suitable solvent like dichloromethane (CH2Cl2) or ethanol (C2H5OH)
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexanol or cyclohexane.
Substitution: Various substituted cyclohexylideneethoxy derivatives
Wissenschaftliche Forschungsanwendungen
Methanol, cyclohexylideneethoxy- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Methanol, cyclohexylideneethoxy- (9CI) involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a versatile reagent in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanol, cyclohexylideneethoxy- (8CI)
- Methanol, cyclohexylideneethoxy- (10CI)
- Methanol, cyclohexylideneethoxy- (11CI)
Uniqueness
Methanol, cyclohexylideneethoxy- (9CI) is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and physical properties, making it suitable for specific applications in scientific research and industry .
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-cyclohexylideneethoxymethanol |
InChI |
InChI=1S/C9H16O2/c10-8-11-7-6-9-4-2-1-3-5-9/h6,10H,1-5,7-8H2 |
InChI-Schlüssel |
RYQJZSUZDQHDMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CCOCO)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


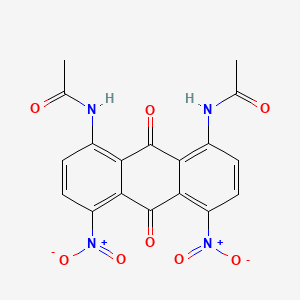
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
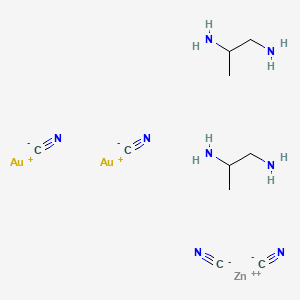
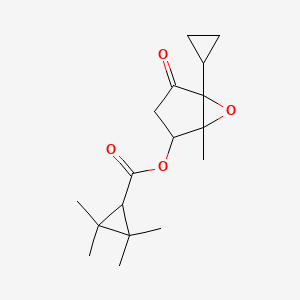
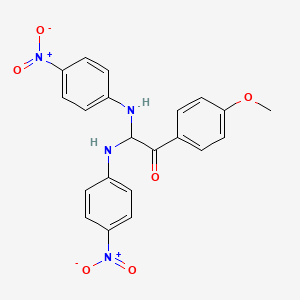
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
